Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C({10})H({9})ClF({2})N({2})O(_{2}). This compound is characterized by the presence of a propanimidoyl chloride group attached to a 2,4-difluorophenyl ring through an amino carbonyl linkage. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluorophenyl isocyanate.
Reaction with Propanimidoyl Chloride: The intermediate is then reacted with propanimidoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a urea derivative, while reaction with an alcohol would produce a carbamate.
Wissenschaftliche Forschungsanwendungen
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism by which propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, thereby altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanimidoyl chloride, N-[[[(triphenylphosphoranylidene)amino]carbonyl]oxy]-: This compound has a similar structure but with a triphenylphosphoranylidene group instead of the 2,4-difluorophenyl group.
Propanimidoyl chloride, N-hydroxy-2-[[[[(1-methylethyl)amino]carbonyl]oxy]imino]-: This compound features a different substituent on the nitrogen atom.
Uniqueness
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- is unique due to the presence of the 2,4-difluorophenyl group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and drug development.
This detailed overview provides a comprehensive understanding of propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H9ClF2N2O2 |
---|---|
Molekulargewicht |
262.64 g/mol |
IUPAC-Name |
(1-chloropropylideneamino) N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H9ClF2N2O2/c1-2-9(11)15-17-10(16)14-8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
XCFSXBDWACVBHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NOC(=O)NC1=C(C=C(C=C1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.